4-azido-N-(3-phenylpropyl)benzamide
Overview
Description
4-azido-N-(3-phenylpropyl)benzamide is an organic compound that features an azido group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(3-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-N-(3-phenyl-propyl)-benzamide.
Azidation Reaction: The amino group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-azido-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: 4-Amino-N-(3-phenyl-propyl)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-azido-N-(3-phenylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions through photoaffinity labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-azido-N-(3-phenylpropyl)benzamide involves its ability to form covalent bonds with target molecules upon activation. The azido group can be activated by ultraviolet (UV) light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property is particularly useful in photoaffinity labeling studies to identify molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-phenyl-propyl)-benzamide: Similar structure but with an amino group instead of an azido group.
4-Azido-N-(2-phenyl-ethyl)-benzamide: Similar structure but with a different alkyl chain length.
Uniqueness
4-azido-N-(3-phenylpropyl)benzamide is unique due to its azido group, which imparts distinct reactivity and applications, particularly in photoaffinity labeling. The presence of the 3-phenyl-propyl group also influences its chemical properties and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-azido-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-20-19-15-10-8-14(9-11-15)16(21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKMAACTYRQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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